N-[3-(dimethylamino)propyl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-5-nitrothiophene-2-carboxamide hydrochloride
Description
This compound is a structurally complex molecule featuring a nitrothiophene carboxamide core linked to a tricyclic heteroatom-rich system (10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³⁷]trideca-1,3(7),5,8-tetraen-5-yl) and a dimethylaminopropyl side chain. The nitro group on the thiophene ring may contribute to electron-deficient properties, influencing binding interactions, while the tricyclic system could confer rigidity and selectivity .
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-5-nitrothiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S2.ClH/c1-21(2)6-3-7-22(18(24)15-4-5-17(29-15)23(25)26)19-20-12-10-13-14(11-16(12)30-19)28-9-8-27-13;/h4-5,10-11H,3,6-9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZESGFNDZDQCQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)C4=CC=C(S4)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(dimethylamino)propyl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-5-nitrothiophene-2-carboxamide hydrochloride is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Molecular Formula: C19H24N4O4S
Molecular Weight: 396.55 g/mol
CAS Number: [insert CAS number if available]
The compound features a unique structure that includes a nitrothiophene moiety and a dimethylamino propyl side chain, which may contribute to its biological activities.
The compound's biological activity is primarily mediated through its interaction with various cellular pathways:
- P-glycoprotein Inhibition : Recent studies have indicated that derivatives containing the dimethylamino propylamide group can effectively inhibit P-glycoprotein (P-gp), a key player in multidrug resistance (MDR) in cancer cells. The binding affinity of these compounds to P-gp was shown to be comparable to known inhibitors like zosuquidar, suggesting that they may enhance the efficacy of chemotherapeutic agents by preventing drug efflux from cells .
- Antitumor Activity : In vitro assays demonstrated that the compound significantly enhances the uptake of chemotherapeutics such as doxorubicin in P-gp-overexpressing cell lines. For instance, it increased the intracellular concentration of doxorubicin by approximately 1.75-fold in murine lymphosarcoma cells at non-toxic concentrations .
Biological Activity Data
| Activity | Measurement | Result |
|---|---|---|
| P-gp Inhibition | Binding energy (ΔG) | -10.3 kcal/mol |
| Doxorubicin Uptake | Fold increase in uptake | 1.75-fold (murine cells) |
| Toxicity | Cell viability (MTT assay) | Non-toxic concentrations achieved |
Case Study 1: Enhanced Chemotherapeutic Efficacy
A study investigated the effects of the compound on human cervical carcinoma KB-8-5 cells. The results indicated that treatment with the compound led to a significant increase in the intracellular accumulation of Rhodamine 123 and doxorubicin, demonstrating its potential as an adjuvant therapy to overcome MDR .
Case Study 2: Molecular Docking Studies
Molecular docking simulations revealed that the compound binds effectively to the transmembrane domain of P-gp, suggesting a direct mechanism of action that could be exploited in drug design for overcoming resistance in cancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, particularly those listed in .
Table 1: Structural and Functional Comparison
Key Observations :
Tricyclic Systems :
- The target compound’s 13-membered tricyclic system (10,13-dioxa-4-thia-6-aza) differs from 1052537-38-8 ’s 12-membered analog (4,6-dioxa-10-thia-12-aza). The additional oxygen and altered ring size may influence conformational stability and binding pocket compatibility .
- Both systems incorporate sulfur and nitrogen atoms, which are critical for hydrogen bonding and π-π stacking interactions in drug-receptor complexes.
Functional Group Variations: Nitrothiophene vs. Benzamide: The nitrothiophene in the target compound offers redox-active properties, whereas the benzamide in 1052537-38-8 provides a planar aromatic system for hydrophobic interactions. Side Chains: The dimethylaminopropyl group in the target compound contrasts with the dioxopyrrolidinyl group in 1052537-38-8. The former may enhance basicity and membrane permeability, while the latter could improve metabolic stability .
Biological Activity Trends :
- Compounds like 863558-54-7 (thiophene sulfonamide) and 912624-95-4 (thiazolo-pyridine) demonstrate that sulfur-containing heterocycles are prevalent in kinase inhibitors and CNS-targeting agents. The target compound’s nitrothiophene may align with these trends but with distinct electronic profiles .
Research Findings and Limitations
- Synthetic Challenges : The tricyclic systems in these compounds require multi-step syntheses, often involving cyclization and heteroatom incorporation. Yield optimization for the target compound’s larger ring system remains uncharacterized in the evidence.
- Pharmacological Data Gap: No direct activity data (e.g., IC₅₀, solubility) are available for the target compound. Comparisons are inferred from structural analogs like 1052537-38-8, which lacks published bioactivity data in the provided evidence.
- Atmospheric Relevance : While focuses on atmospheric VOC reactions, nitro-containing compounds like the target may undergo photodegradation, suggesting environmental stability studies are warranted .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
